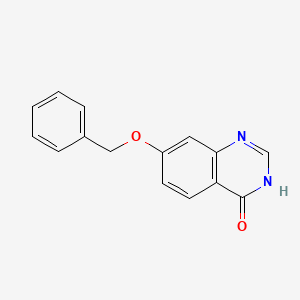7-(Benzyloxy)quinazolin-4(1H)-one
CAS No.: 193002-14-1
Cat. No.: VC2615567
Molecular Formula: C15H12N2O2
Molecular Weight: 252.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 193002-14-1 |
|---|---|
| Molecular Formula | C15H12N2O2 |
| Molecular Weight | 252.27 g/mol |
| IUPAC Name | 7-phenylmethoxy-3H-quinazolin-4-one |
| Standard InChI | InChI=1S/C15H12N2O2/c18-15-13-7-6-12(8-14(13)16-10-17-15)19-9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,16,17,18) |
| Standard InChI Key | KEMWNYKFWBNOAT-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)NC=N3 |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)NC=N3 |
Introduction
Chemical Identity and Structure
7-(Benzyloxy)quinazolin-4(1H)-one is a synthetic heterocyclic compound belonging to the quinazolin-4-one family. It features a quinazoline core structure with a carbonyl group at position 4 and a benzyloxy substituent at position 7. The compound exists with a hydrogen at the N-1 position, as indicated by the (1H) in its nomenclature .
Table 1: Chemical Identity Parameters of 7-(Benzyloxy)quinazolin-4(1H)-one
| Parameter | Value |
|---|---|
| CAS Number | 193002-14-1 |
| Molecular Formula | C15H12N2O2 |
| Molecular Weight | 252.27 g/mol |
| IUPAC Name | 7-(phenylmethoxy)-1H-quinazolin-4-one |
| InChI Key | KEMWNYKFWBNOAT-UHFFFAOYSA-N |
| Synonyms | 7-(Benzyloxy)-3,4-dihydroquinazolin-4-one; 4(1H)-Quinazolinone, 7-(phenylmethoxy)-; 7-phenylmethoxy-3H-quinazolin-4-one |
The compound contains both aromatic and heterocyclic ring systems that contribute to its stability and potential for biological interactions. Structurally, it consists of a bicyclic quinazoline core with a benzyloxy group at position 7, creating a molecule with multiple sites for potential hydrogen bonding, π-π interactions, and other non-covalent interactions that may influence its biological activity .
Physical and Chemical Properties
The physical and chemical properties of 7-(Benzyloxy)quinazolin-4(1H)-one are critical for understanding its behavior in different environments and its potential for biological applications.
Table 2: Physical and Chemical Properties of 7-(Benzyloxy)quinazolin-4(1H)-one
Structural Characteristics
The compound possesses several reactive sites:
-
The NH group can participate in hydrogen bonding and acid-base reactions
-
The carbonyl oxygen at position 4 serves as a hydrogen bond acceptor
-
The benzyloxy group at position 7 can undergo cleavage under hydrogenolysis conditions
-
The aromatic rings provide sites for electrophilic aromatic substitution
Several quinazolin-4-one derivatives have shown potent cytotoxicity against multiple cancer cell lines, including HL-60 (leukemia), Hep3B (liver), H460 (lung), and COLO 205 (colorectal), with IC50 values in the submicromolar range .
Structure-Activity Relationships
Based on studies of related compounds, several structural elements appear crucial for biological activity:
-
The quinazolin-4-one core scaffold is essential for most biological activities
-
Substitution at position 7 significantly influences receptor binding and enzyme inhibition
-
The benzyloxy group may enhance cellular penetration due to its lipophilicity
-
The NH function at position 1/3 often participates in hydrogen bonding with target proteins
Pharmacophore Considerations
Molecular modeling studies of related compounds suggest several key features for biological activity:
-
The hydrogen bond donor/acceptor capabilities of the 4-oxo group
-
The π-electron system of the quinazoline core
-
The extended lipophilic region provided by the benzyloxy substituent
-
The potential for additional hydrogen bonding from the NH group
Current Research Status and Future Directions
Research on 7-(Benzyloxy)quinazolin-4(1H)-one and related derivatives is continually evolving, with several promising directions:
-
Development of more potent and selective analogs through rational design approaches
-
Investigation of dual-action compounds combining quinazolin-4-one with other pharmacophores
-
Exploration of novel delivery systems to enhance bioavailability and target specificity
-
Application in combination therapy approaches with established anticancer agents
Challenges in Development
Several challenges remain in the development of quinazolin-4-one derivatives like 7-(Benzyloxy)quinazolin-4(1H)-one:
-
Optimization of physicochemical properties to enhance bioavailability
-
Addressing potential metabolic instability of the benzyloxy group
-
Enhancing selectivity for specific biological targets to minimize off-target effects
-
Developing efficient and scalable synthetic methods for commercial production
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume